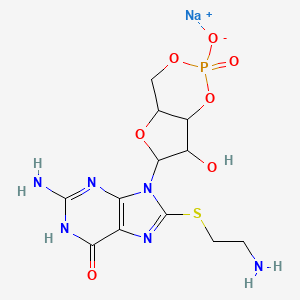
N-(4-Nitrobenzyl)-N-(p-tolyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Nitrobenzyl)-N-(p-tolyl)thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene carboxamides This compound features a thiophene ring, which is a five-membered ring containing sulfur, and is substituted with a nitrobenzyl and a tolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrobenzyl)-N-(p-tolyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiophene ring with an appropriate amine, such as p-toluidine, under conditions that promote amide bond formation.
Substitution with Nitrobenzyl Group: The nitrobenzyl group can be introduced through a nucleophilic substitution reaction, where the amine group of the carboxamide reacts with a nitrobenzyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Nitrobenzyl)-N-(p-tolyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(4-Nitrobenzyl)-N-(p-tolyl)thiophene-2-carboxamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Nitrobenzyl)-N-(phenyl)thiophene-2-carboxamide: Similar structure but with a phenyl group instead of a tolyl group.
N-(4-Nitrobenzyl)-N-(p-tolyl)furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-(4-Nitrobenzyl)-N-(p-tolyl)thiophene-2-carboxamide is unique due to the presence of both nitrobenzyl and tolyl groups attached to the thiophene ring
Propriétés
Formule moléculaire |
C19H16N2O3S |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
N-(4-methylphenyl)-N-[(4-nitrophenyl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H16N2O3S/c1-14-4-8-16(9-5-14)20(19(22)18-3-2-12-25-18)13-15-6-10-17(11-7-15)21(23)24/h2-12H,13H2,1H3 |
Clé InChI |
RNPOZLFMSWMXER-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one](/img/structure/B12072097.png)




![N-[4-(2-Bromo-ethyl)-phenyl]-4-phenyl-butyramide](/img/structure/B12072134.png)


![2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B12072163.png)
